molecular formula C14H22N2O2 B6226905 tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate CAS No. 1095218-67-9

tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate

Cat. No. B6226905
CAS RN: 1095218-67-9
M. Wt: 250.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate (TB-AMPEC) is an organic compound with a wide range of uses in the scientific and medical fields. As a carbamate ester, TB-AMPEC is used as a reagent and catalyst in the synthesis of pharmaceuticals, as well as in the laboratory for the study of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a reagent in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate has also been used as a tool to study the effects of acetylcholine on the nervous system, as well as its potential applications in the treatment of Alzheimer’s disease.

Mechanism of Action

Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate increases the amount of acetylcholine in the body, thus stimulating the nervous system and producing a range of physiological effects.
Biochemical and Physiological Effects
The most notable biochemical and physiological effects of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate are its effects on the nervous system. By inhibiting acetylcholinesterase, tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate increases the amount of acetylcholine in the body, leading to increased alertness, mental clarity, and improved cognitive functions. tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate has also been used to study the effects of acetylcholine on the cardiovascular system, as well as its potential applications in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

The main advantages of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate for laboratory experiments are its high solubility in both aqueous and organic solvents, its low cost, and its stability at room temperature. The main limitation of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate is its low potency, which makes it unsuitable for use in large-scale studies.

Future Directions

Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate has a wide range of potential future applications in the scientific and medical fields. As an inhibitor of acetylcholinesterase, tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate could be used to study the effects of acetylcholine on the nervous system and cardiovascular system, as well as its potential applications in the treatment of Alzheimer’s disease and hypertension. Additionally, tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate could be used as a tool to study the effects of other neurotransmitters, such as dopamine and serotonin, on the body. Finally, tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate could be used as a reagent and catalyst in the synthesis of pharmaceuticals.

Synthesis Methods

Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate is synthesized through a two-step process, beginning with the reaction of a tert-butyl bromide and 4-aminomethylphenol to form the intermediate tert-butyl N-(4-aminomethylphenyl)carbamate. This intermediate is then reacted with ethyl bromide to form tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves the reaction of tert-butyl N-(4-formylphenyl)-N-ethylcarbamate with hydroxylamine hydrochloride followed by reduction with sodium borohydride and subsequent reaction with formaldehyde and ammonium chloride.", "Starting Materials": [ "tert-butyl N-(4-formylphenyl)-N-ethylcarbamate", "hydroxylamine hydrochloride", "sodium borohydride", "formaldehyde", "ammonium chloride" ], "Reaction": [ "Step 1: Reaction of tert-butyl N-(4-formylphenyl)-N-ethylcarbamate with hydroxylamine hydrochloride in the presence of sodium acetate to form tert-butyl N-(4-hydroxyamino)phenyl)-N-ethylcarbamate", "Step 2: Reduction of tert-butyl N-(4-hydroxyamino)phenyl)-N-ethylcarbamate with sodium borohydride to form tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate", "Step 3: Reaction of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate with formaldehyde and ammonium chloride in the presence of acetic acid to form tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate hydrochloride" ] }

CAS RN

1095218-67-9

Product Name

tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate

Molecular Formula

C14H22N2O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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